4-Methylpyridine-3,5-dicarboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpyridine-3,5-dicarboxylic acid hydrochloride is an organic compound with the molecular formula C8H8ClNO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpyridine-3,5-dicarboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with carbon dioxide under high pressure and temperature in the presence of a catalyst. Another method includes the oxidation of 4-methylpyridine-3,5-dimethylcarboxylate using an oxidizing agent such as potassium permanganate.
Industrial Production Methods
In industrial settings, the production of 4-methylpyridine-3,5-dicarboxylic acid hydrochloride often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and controlled reaction conditions to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methylpyridine-3,5-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Methylpyridine-3,5-dicarboxylic acid.
Reduction: 4-Methylpyridine-3,5-dimethyl alcohol.
Substitution: Halogenated derivatives of 4-methylpyridine-3,5-dicarboxylic acid.
Scientific Research Applications
4-Methylpyridine-3,5-dicarboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methylpyridine-3,5-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridine: A simpler derivative with similar chemical properties but fewer functional groups.
Pyridine-3,5-dicarboxylic acid: Lacks the methyl group at the 4-position, resulting in different reactivity and applications.
4-Methylpyridine-2,6-dicarboxylic acid: Similar structure but with carboxylic acid groups at different positions, leading to different chemical behavior.
Uniqueness
4-Methylpyridine-3,5-dicarboxylic acid hydrochloride is unique due to its specific arrangement of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to act as a versatile building block in synthetic chemistry and its potential in pharmaceutical research make it a valuable compound in various fields.
Properties
IUPAC Name |
4-methylpyridine-3,5-dicarboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4.ClH/c1-4-5(7(10)11)2-9-3-6(4)8(12)13;/h2-3H,1H3,(H,10,11)(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUOBVARIQYRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.